molecular formula C41H27N3 B6594342 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine CAS No. 1013405-25-8

3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine

Cat. No.: B6594342
CAS No.: 1013405-25-8
M. Wt: 561.7 g/mol
InChI Key: VDHOGVHFPFGPIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine typically involves the reaction of carbazole derivatives with pyridine derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling . These reactions are carried out in the presence of a base and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3,5-dione derivatives, while reduction may produce partially hydrogenated products .

Scientific Research Applications

Chemistry: In chemistry, 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine is used as a building block for synthesizing more complex molecules. Its unique electronic properties make it valuable in the development of new materials for electronic applications .

Biology and Medicine: While its primary applications are in electronics, research is ongoing to explore its potential in biological and medical fields. Its structural properties may allow it to interact with biological molecules in unique ways, potentially leading to new therapeutic agents .

Industry: In the industry, this compound is extensively used in the production of OLEDs and other optoelectronic devices. Its ability to emit blue light through excited state intermolecular charge transfer makes it a crucial component in the development of high-efficiency light-emitting devices .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine is unique due to its specific electronic properties and its ability to achieve blue-light emission through excited state intermolecular charge transfer. This makes it particularly valuable in the development of high-efficiency OLEDs and other optoelectronic devices .

Properties

IUPAC Name

9-[3-[5-(3-carbazol-9-ylphenyl)pyridin-3-yl]phenyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H27N3/c1-5-19-38-34(15-1)35-16-2-6-20-39(35)43(38)32-13-9-11-28(24-32)30-23-31(27-42-26-30)29-12-10-14-33(25-29)44-40-21-7-3-17-36(40)37-18-4-8-22-41(37)44/h1-27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHOGVHFPFGPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC(=CN=C5)C6=CC(=CC=C6)N7C8=CC=CC=C8C9=CC=CC=C97
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101199631
Record name 9,9′-(3,5-Pyridinediyldi-3,1-phenylene)bis[9H-carbazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101199631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013405-25-8
Record name 9,9′-(3,5-Pyridinediyldi-3,1-phenylene)bis[9H-carbazole]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1013405-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,9′-(3,5-Pyridinediyldi-3,1-phenylene)bis[9H-carbazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101199631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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